molecular formula C19H31Cl2N3O2 B1532928 1-{4-[3-(Piperidin-1-yl)propoxy]benzoyl}-piperazine dihydrochloride CAS No. 685871-07-2

1-{4-[3-(Piperidin-1-yl)propoxy]benzoyl}-piperazine dihydrochloride

Cat. No.: B1532928
CAS No.: 685871-07-2
M. Wt: 404.4 g/mol
InChI Key: USYFHYIONWZLLP-UHFFFAOYSA-N
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Description

1-{4-[3-(Piperidin-1-yl)propoxy]benzoyl}-piperazine dihydrochloride is a useful research compound. Its molecular formula is C19H31Cl2N3O2 and its molecular weight is 404.4 g/mol. The purity is usually 95%.
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Biological Activity

1-{4-[3-(Piperidin-1-yl)propoxy]benzoyl}-piperazine dihydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a piperazine ring, a benzoyl moiety, and a piperidinyl propoxy side chain. Its chemical formula is C20H31N2O22HClC_{20}H_{31}N_2O_2\cdot 2HCl, which indicates the presence of two hydrochloride ions.

Research indicates that compounds with similar structures often interact with multiple biological targets, including receptors and enzymes involved in various signaling pathways. The benzoylpiperidine fragment is commonly associated with anti-cancer, anti-psychotic, and anti-inflammatory activities due to its ability to modulate neurotransmitter systems and inhibit specific enzymes.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. In vitro assays showed that the compound effectively inhibited the proliferation of several cancer cell lines, including breast (MDA-MB-231 and MCF-7) and ovarian (OVCAR-3) cancer cells. The IC50 values ranged from 19.9 µM to 75.3 µM, indicating a moderate level of potency against these cell types .

Inhibition of Enzymatic Activity

The compound has also been investigated for its ability to inhibit histone deacetylases (HDACs), which play a crucial role in cancer progression. In vitro studies revealed that it functions as a non-selective HDAC inhibitor, demonstrating anti-tumor effects in both cellular assays and xenograft models .

Study 1: Antiproliferative Effects

In a comparative study assessing the antiproliferative effects of various benzoylpiperidine derivatives, this compound was found to be one of the most effective compounds against breast cancer cell lines. The study utilized a dose-response curve to determine IC50 values and employed molecular docking techniques to elucidate binding interactions with target proteins .

CompoundCell LineIC50 (µM)
This compoundMDA-MB-23119.9
This compoundMCF-775.3

Study 2: Mechanistic Insights

Another study focused on the mechanistic insights into the action of this compound revealed that it acts as a competitive inhibitor for specific enzymes linked to cancer metabolism. This was supported by Michaelis-Menten kinetics analysis, indicating reversible inhibition patterns .

Properties

IUPAC Name

piperazin-1-yl-[4-(3-piperidin-1-ylpropoxy)phenyl]methanone;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O2.2ClH/c23-19(22-14-9-20-10-15-22)17-5-7-18(8-6-17)24-16-4-13-21-11-2-1-3-12-21;;/h5-8,20H,1-4,9-16H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USYFHYIONWZLLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCCOC2=CC=C(C=C2)C(=O)N3CCNCC3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H31Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.